Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate
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Overview
Description
Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science .
Scientific Research Applications
Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Future Directions
Preparation Methods
The synthesis of Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate typically involves the Fischer indole cyclization reaction. This reaction is carried out in the presence of glacial acetic acid and concentrated hydrochloric acid, leading to the formation of 1-ketotetrahydrocarbazole. Subsequent steps, including Wolff–Kishner reduction and aromatization, yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups into the aromatic ring.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exhibiting therapeutic effects .
Comparison with Similar Compounds
Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate can be compared with other similar compounds such as:
Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate: This compound has a chlorine atom instead of a methyl group, which may result in different chemical and biological properties.
Ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-3-19-16(18)12-6-4-5-11-13-9-10(2)7-8-14(13)17-15(11)12/h7-9,12,17H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORRAXWBPRPPRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC2=C1NC3=C2C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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